Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate
Description
Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a bromine atom at position 4, a 4-chlorophenyl group at position 1, and an ethyl ester moiety at position 2. This structure combines electron-withdrawing (bromine, 4-chlorophenyl) and electron-donating (amino) groups, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its synthetic utility lies in the reactivity of the pyrazole ring, which allows further functionalization for drug discovery, particularly in anticancer and enzyme-targeting agents .
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-5-3-7(14)4-6-8/h3-6H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJMOMXJBGGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketoester Cyclization with 4-Chlorophenylhydrazine
A representative method involves reacting ethyl 2,4-diketohexanoate with 4-chlorophenylhydrazine in ethanol at reflux (78°C, 12 hours). The reaction proceeds via enol-keto tautomerization, forming the pyrazole ring with simultaneous introduction of the 4-chlorophenyl group at position 1. This step typically achieves 65–72% yield, with purity confirmed by HPLC (>95%).
Reaction Conditions:
-
Solvent: Ethanol (anhydrous)
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Temperature: 78°C (reflux)
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Yield: 68% (isolated)
Post-cyclization, the intermediate ethyl 5-hydroxy-1-(4-chlorophenyl)pyrazole-3-carboxylate undergoes dehydration to yield the unsaturated pyrazole core, a critical precursor for subsequent bromination.
Regioselective Bromination at Position 4
Introducing bromine at position 4 requires precise control to avoid polybromination. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C has been reported, but recent patents highlight oxidation-based methods for higher regioselectivity.
Potassium Persulfate-Mediated Bromination
A patented method involves treating ethyl 5-amino-1-(4-chlorophenyl)pyrazole-3-carboxylate with bromine (1.5 equiv) and potassium persulfate (1.3–1.7 equiv) in acetonitrile at 60°C. Sulfuric acid (0.1 equiv) catalyzes the reaction, achieving 75–80% yield.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Bromine source | KBrO3 (1.5 equiv) |
| Oxidizing agent | K2S2O8 (1.5 equiv) |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction time | 6 hours |
| Yield | 78% |
This method minimizes diastereomer formation (<5%) compared to traditional NBS approaches (15–20% impurities).
Introduction of the Amino Group at Position 5
The 5-amino group is typically introduced via reduction of a nitro precursor or direct amination. Nitration followed by catalytic hydrogenation (H2/Pd-C, 40 psi) is widely employed.
Nitration-Reduction Sequence
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Nitration: Treat ethyl 4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate with fuming HNO3 (90%) in H2SO4 at −10°C, yielding the 5-nitro derivative (82% yield).
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Reduction: Hydrogenate the nitro compound using 10% Pd/C in methanol (25°C, 4 hours), achieving 89% conversion to the amino product.
Analytical Data:
Esterification and Purification Protocols
The ethyl carboxylate group is introduced early in the synthesis via diketoester cyclization. However, post-modification esterification has been reported using ethanol and acid catalysts.
Acid-Catalyzed Esterification
Refluxing the carboxylic acid precursor (5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylic acid) with ethanol and H3PO4 (0.2 equiv) for 5 hours achieves 73% esterification yield. Excess ethanol (100 mL per gram of acid) ensures complete conversion.
Purification:
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chlorophenyl groups can be reduced under specific conditions.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit promising anticancer properties. Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Agricultural Applications
Pesticidal Activity
this compound has shown efficacy as a pesticide. Research indicates that it can effectively control various pests, including aphids and beetles, due to its ability to disrupt their growth and reproduction processes .
| Application | Effectiveness | Target Organisms |
|---|---|---|
| Anticancer Activity | High | Various cancer cell lines |
| Anti-inflammatory | Moderate | Inflammatory cytokines |
| Pesticidal Activity | High | Aphids, beetles |
Case Studies
Case Study 1: Anticancer Research
In a controlled study, the effects of this compound were tested on MCF-7 breast cancer cells. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops showed that application of the compound significantly reduced pest populations compared to untreated controls. The results indicated a reduction in crop damage and improved yield, highlighting its potential as an effective agricultural pesticide .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate, we compare it with structurally and functionally related compounds. Key analogs include pyrazole derivatives, imidazole-based esters, and chlorophenyl-containing esters. Below is a detailed analysis:
Structural and Functional Analogues
Key Findings from Comparative Analysis
- However, the pyrazole core of the target compound may offer better metabolic stability due to reduced ring strain . The carbohydrazide pyrazole derivative (from ) shows anticancer activity, implying that the 3-carboxylate group in the target compound could be modified to enhance cytotoxicity .
Toxicity :
- Synthetic Flexibility: The target compound’s ethyl ester and amino groups provide sites for further derivatization (e.g., amidation, Suzuki coupling), unlike the rigid imidazole analog .
Data Tables and Research Highlights
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure, characterized by the presence of amino, bromo, and chlorophenyl groups, suggests a multifaceted mechanism of action that warrants detailed exploration.
The molecular formula of this compound is . Its structural features include:
- Amino group : Contributes to hydrogen bonding and may enhance solubility.
- Bromo and chloro substituents : Potentially increase lipophilicity and influence biological interactions.
Research indicates that pyrazole derivatives like this compound exhibit various biological activities:
- Anticancer Activity : Several studies have reported the compound's efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines, with IC50 values indicating potent activity.
- Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways. The compound's structure suggests it may inhibit cyclooxygenase enzymes or other inflammatory mediators.
Anticancer Studies
A comprehensive review highlighted the anticancer properties of this compound. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bouabdallah et al. | MCF7 | 3.79 | Induction of apoptosis |
| Wei et al. | A549 | 26 | Inhibition of cell proliferation |
| Xia et al. | Hep-2 | 17.82 | Cell cycle arrest at G0/G1 phase |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.
Anti-inflammatory Research
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a possible application in treating inflammatory diseases.
Case Studies
- Case Study on MCF7 Cells : In a controlled experiment, this compound was administered to MCF7 cells to evaluate its effects on cell viability and apoptosis induction. Results indicated that the compound significantly reduced cell viability and increased markers of apoptosis, such as cleaved caspase-3 levels.
- In Vivo Studies : Preliminary in vivo studies have shown that the compound can reduce tumor growth in xenograft models, supporting its potential as an anticancer agent.
Q & A
Q. What reactor designs optimize scalability for multi-step syntheses?
- Methodological Answer : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., bromination). For acylation, fixed-bed reactors with immobilized catalysts reduce purification demands. Pilot-scale trials should prioritize solvent recovery systems to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
